There is limited information readily available on the specific scientific research applications of 2,5-Bis(benzyloxy)benzaldehyde. Public scientific databases like PubChem [] primarily focus on the compound's structure, properties, and safety information.
While dedicated research on 2,5-Bis(benzyloxy)benzaldehyde might be scarce, its chemical structure suggests potential areas of exploration. The presence of the "benzyloxy" groups (protective groups for hydroxyl functionalities) and the "benzaldehyde" group (aromatic aldehyde) offers possibilities for its use in organic synthesis.
Based on its structure, 2,5-Bis(benzyloxy)benzaldehyde could be a relevant material for research in the following areas:
2,5-Bis(benzyloxy)benzaldehyde is an organic compound with the molecular formula and a CAS number of 6109-54-2. It features two benzyloxy groups attached to a benzaldehyde moiety, specifically at the 2 and 5 positions of the benzene ring. This compound is notable for its aromatic characteristics and is often utilized as a building block in organic synthesis due to its reactivity and structural complexity. The presence of the benzyloxy groups enhances its solubility in organic solvents, making it suitable for various
The synthesis of 2,5-bis(benzyloxy)benzaldehyde can be achieved through several methods:
2,5-Bis(benzyloxy)benzaldehyde serves various purposes in both academic and industrial settings:
Interaction studies involving 2,5-bis(benzyloxy)benzaldehyde focus on its reactivity with other chemical species. Research has indicated that it can form complexes with transition metals or react with various nucleophiles, which may lead to new compounds with enhanced properties. Understanding these interactions is crucial for optimizing its use in synthetic applications and exploring its potential biological activities .
Several compounds share structural similarities with 2,5-bis(benzyloxy)benzaldehyde. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,4-Dibenzyloxybenzaldehyde | Contains two benzyloxy groups at different positions | Exhibits different reactivity due to position change |
4-Benzyloxybenzaldehyde | Contains one benzyloxy group | Simpler structure; less steric hindrance |
2-Hydroxy-5-benzylphenyl ether | Contains hydroxyl group instead of aldehyde | Potentially different biological activity |
The uniqueness of 2,5-bis(benzyloxy)benzaldehyde lies in its specific substitution pattern and the presence of two benzyloxy groups that provide enhanced solubility and reactivity compared to simpler analogs .
The systematic IUPAC name for this compound is 2,5-bis(phenylmethoxy)benzaldehyde. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 6109-54-2 |
Molecular Formula | $$ \text{C}{21}\text{H}{18}\text{O}_{3} $$ |
Synonyms | 2,5-Di-O-benzylbenzaldehyde; 2,5-Bis(benzyloxy)benzenecarbaldehyde |
SMILES | O=CC1=CC(OC(C2=CC=CC=C2))=CC=C1OC(C3=CC=CC=C3) |
InChI Key | MPNYEOHUDBSABW-UHFFFAOYSA-N |
The compound typically appears as a white to yellow crystalline solid. Its benzyloxy groups enhance solubility in nonpolar solvents, facilitating its use in organic reactions.
The synthesis of 2,5-bis(benzyloxy)benzaldehyde emerged from advancements in protective group chemistry. Early methods involved Williamson ether synthesis, where 2,5-dihydroxybenzaldehyde was alkylated with benzyl bromide in the presence of a base like potassium carbonate. This approach, refined through microwave-assisted techniques, improved yields and reduced reaction times.
A pivotal development was the use of magnesium bromide ($$ \text{MgBr}_2 $$) to selectively deprotect benzyl groups under controlled conditions, enabling modular synthesis of derivatives. Industrial-scale production now employs phase-transfer catalysis to optimize efficiency.
The compound’s structure exhibits three critical features:
The benzyloxy groups donate electron density via resonance, activating the benzene ring toward electrophiles at the para and meta positions relative to the aldehyde.
2,5-Bis(benzyloxy)benzaldehyde is integral to several research domains: